molecular formula C9H13ClN2 B15240587 (R)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride

(R)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride

Cat. No.: B15240587
M. Wt: 184.66 g/mol
InChI Key: UCOQXOUIBFTFOG-SBSPUUFOSA-N
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Description

®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride is a chiral amine compound that features a cyclopropyl group attached to a pyridin-2-yl moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment to Pyridin-2-yl Moiety: The cyclopropyl group is then attached to the pyridin-2-yl moiety through nucleophilic substitution reactions.

    Formation of Methanamine:

Industrial Production Methods

Industrial production methods for ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted pyridin-2-yl derivatives.

Scientific Research Applications

®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-cyclopropyl(pyridin-2-yl)methanamine hydrochloride: The enantiomer of ®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride, which may exhibit different biological activities.

    Pyridin-2-ylmethanamine: A structurally similar compound without the cyclopropyl group, used in similar applications.

    Cyclopropylamine: A simpler compound with a cyclopropyl group, used as a building block in organic synthesis.

Uniqueness

®-cyclopropyl(pyridin-2-yl)methanamine hydrochloride is unique due to its chiral nature and the presence of both cyclopropyl and pyridin-2-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(R)-cyclopropyl(pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H/t9-;/m1./s1

InChI Key

UCOQXOUIBFTFOG-SBSPUUFOSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=N2)N.Cl

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N.Cl

Origin of Product

United States

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